molecular formula C8H9NO2 B014233 3-Aminophenylacetic acid CAS No. 14338-36-4

3-Aminophenylacetic acid

Cat. No. B014233
CAS RN: 14338-36-4
M. Wt: 151.16 g/mol
InChI Key: XUSKZLBLGHBCLD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research into the synthesis of 3-Aminophenylacetic acid and its derivatives focuses on efficient methods for production and modification to enhance its utility in further applications. For example, enantioselective synthesis methods have been developed for β-amino acid derivatives, highlighting the importance of 3-Aminophenylacetic acid in constructing complex molecules with high precision (Zhu, Chen, & Zhang, 1999).

Molecular Structure Analysis

The molecular structure of 3-Aminophenylacetic acid has been explored through various spectroscopic methods. Studies utilizing Density Functional Theory (DFT) calculations have provided insights into the molecule's stable conformers, vibrational spectra, and the effects of conformation and intermolecular hydrogen bonding on its fundamental bands (Akkaya, Balci, Goren, & Akyuz, 2015).

Chemical Reactions and Properties

The chemical reactivity of 3-Aminophenylacetic acid is central to its utility in synthesizing polymers and other organic molecules. For instance, its electropolymerization has been studied to create supportive films for biomolecule immobilization in biosensors, demonstrating the compound's versatility (Ferreira, Machado, Tiago, Madurro, & Abrahão, 2012).

Physical Properties Analysis

Investigations into the physical properties of 3-Aminophenylacetic acid and its derivatives, such as solubility in various solvents and pH-dependent behaviors, have been conducted to understand better its applications in different chemical environments. The solubility characteristics and pH responses of its hexafluorosilicate derivatives have been specifically studied, providing valuable data for its use in potential anti-caries agents (Lytvynchuck, Hrytsiuk, & Gelmboldt, 2022).

Chemical Properties Analysis

The compound's chemical properties, such as its ability to participate in hydrogen bonding and its reactivity in various chemical reactions, are crucial for its application in synthesis and material science. The formation of complex structures, like diblock copolymer nano-objects stabilized by poly(amino acid methacrylate), showcases the adaptability and functional significance of 3-Aminophenylacetic acid in advanced materials research (Ladmiral, Charlot, Semsarilar, & Armes, 2015).

Scientific Research Applications

  • Enantioselective Amino Acid Separation : The 3-amino derivative of beta-cyclodextrin (CD3NH2) is effective in separating phenylalanine and tyrosine racemates by ligand exchange capillary electrophoresis, demonstrating a promising method for enantioselective amino acid separation (Cucinotta et al., 2004).

  • Capillary Electrophoresis of Amino Acids : Free zone capillary electrophoresis can effectively separate 3-carboxyphenyl-substituted amino acids into their enantiomers. This method is suitable for amino acid oxidase and decarboxylase assays (Bjergegaard et al., 1999).

  • Biological Significance and Therapeutic Uses : R,-diamino acids and their derivatives, including 3-aminophenylacetic acid, have diverse biological significance. They have potential applications in fuel cells, motion propelling, and food chemistry (Viso et al., 2011).

  • Antimicrobial Activity : Derivatives of 4-aminophenylacetic acid show promising antimicrobial activity. This is particularly notable when synthesized using (dioxoisoindolin-2-yl)phenylacetic acid as a key intermediate (Bedair et al., 2006).

  • Antiinflammatory Agents : Substituted 2-aminophenylacetic acid derivatives demonstrate increased anti-inflammatory activity, with the 3-benzoyl series being particularly potent in vivo (Walsh et al., 1982).

  • Dopamine Metabolism : Monoamine oxidase, crucial in dopamine metabolism in the brain, shows capacity for the plausible inactivation rate of dopamine in this tissue. This is relevant considering the role of phenylacetic acid derivatives in neurological contexts (Rosengren, 1960).

  • Amyloid-like Fibrils Formation : Synthetic peptides containing 3-aminophenylacetic acid form amyloid-like fibrils. These share common structural features with neurodegenerative diseases like Alzheimer's and Prion-protein diseases, indicating potential significance in understanding these conditions (Maji et al., 2002).

Safety And Hazards

3-Aminophenylacetic acid is harmful if swallowed and may cause respiratory irritation . It also causes skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

2-(3-aminophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSKZLBLGHBCLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80931848
Record name (3-Aminophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80931848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminophenylacetic acid

CAS RN

14338-36-4
Record name (3-Aminophenyl)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14338-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 3-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014338364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3-Aminophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80931848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Aminophenylacetic acid was prepared from a solution of 3-nitrophenylacetic acid (5.08 g, 28 mmol) in absolute ethanol (100 ml) which was hydrogenated at 40° C. and 40 psi in the presence of 5% Pd/C catalyst for 3 hours. The catalyst was removed by filtration, and upon removal of the solvent in vacuo, a highly viscous yellow oil remained which resisted crystallization.
Quantity
5.08 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
68
Citations
Y Akkaya, K Balci, Y Goren, S Akyuz - Spectrochimica Acta Part A …, 2015 - Elsevier
… In this study, in which the group vibrations of 3-aminophenylacetic acid were investigated by … FT-Raman and dispersive Raman spectra of 3-aminophenylacetic acid. By the help of these …
SK Maji, D Haldar, A Banerjee, A Banerjee - Tetrahedron, 2002 - Elsevier
The FT-IR, 1 H NMR, electrospray mass spectrometry studies of several dipeptides containing 3-APA (3-aminophenylacetic acid) and Aib/Val/Pro, revealed that all peptides share a …
SK Maji, D Velmurugan, A Razak, HK Fun… - Letters in Peptide …, 2000 - Springer
… Here we use the term peptide to describe amide linkages incorporating 3-aminophenylacetic acid in oligomeric sequences. We use the broad definition of a peptide bond as a linkage …
RI MELTZER, RJ STANABACK… - The Journal of …, 1961 - ACS Publications
… The quantitatively formed 4- (4 '-hy d roxy phenoxy) -3aminophenylacetic acid could be used without purification in a diazotization reaction for replacement of the amine by iodide. The …
Number of citations: 5 0-pubs-acs-org.brum.beds.ac.uk
IKP Tan, JM Fernández-Cañón, A Reglero… - Applied microbiology …, 1993 - Springer
The phenylacetic acid (PA) transport system was studied in two industrial strains of Penicillium chrysogenum (M223 and H1107) and the effect of different PA analogues was established…
A Fernández-Medarde, JM Luengo - FEMS microbiology letters, 1997 - academic.oup.com
4-Hydroxyphenylacetic acid-3-hydroxylase from Pseudomonas putida U was purified to homogeneity (96-fold) from bacterial cultures grown in a chemically defined medium containing 4…
EO Kajander, K Aho, V Segal - Second International Conference …, 2002 - researchgate.net
… in 0.1 M KNO3;(b) 3-aminophenylacetic acid, in 0.1 MH2so4; and (c) … The poly-3-aminophenylacetic acid coating repelled … , and 5A and 5B with poly-3-aminophenylacetic acid before …
Number of citations: 2 www.researchgate.net
SK Maji, D Halder, D Velmurugan, V Rajakannan… - Letters in Peptide …, 2001 - Springer
… This molecule is composed of two parts: one is a peptide part (Here we use the term peptide to describe amide linkage incoporating N-substituted 3-aminophenylacetic acid and α-…
D Merk, C Lamers, J Weber, D Flesch, M Gabler… - Bioorganic & medicinal …, 2015 - Elsevier
… and a 3-aminophenylacetic acid were active on PPARδ. Interestingly, 3-aminophenylacetic acid … We therefore combined the 3-aminophenylacetic acid head group with various small 4-…
JY Heras, D Pallarola, F Battaglini - Biosensors and Bioelectronics, 2010 - Elsevier
… First, electropolymerization with a thin layer of polyaniline (PANI) was effected, followed by another application onto the former polymer with 3-aminophenylacetic acid (3-AFA). In this …

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